molecular formula C27H28N2OS B2501036 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone CAS No. 896004-64-1

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B2501036
CAS No.: 896004-64-1
M. Wt: 428.59
InChI Key: LOFAXGQILWLGJK-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of structural elements, including an azepane ring, an indole moiety, and a naphthylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Naphthylmethylthio Group: This step involves the reaction of the indole derivative with naphthalen-1-ylmethylthiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.

    Attachment of the Azepane Ring: The final step includes the alkylation of the indole derivative with an azepane derivative, often using a strong base like potassium tert-butoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkylated or N-acylated azepane derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(morpholin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to similar compounds with piperidine or morpholine rings. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles.

Biological Activity

The compound 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a derivative of indole and azepane, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 306.41 g/mol

The primary biological activity of this compound appears to involve modulation of various receptors and enzymes. Notably, it has been shown to interact with the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammation and pain pathways.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of similar indole derivatives. For example, a related study synthesized novel indole derivatives that were evaluated as COX-2 inhibitors, demonstrating significant anti-inflammatory and analgesic activities in vivo. These findings suggest that our compound may exhibit similar properties due to structural similarities with effective COX-2 inhibitors .

2. CNS Penetration and GlyT1 Inhibition

Research indicates that compounds with azepane structures can enhance CNS penetration and exhibit inhibitory effects on glycine transporter 1 (GlyT1). This suggests potential applications in treating neurological disorders, as GlyT1 inhibition is associated with increased glycine levels in the synaptic cleft, which may improve neurotransmission .

Study on Indole Derivatives

A study focused on various indole derivatives demonstrated that certain modifications could enhance their COX-2 inhibitory activity. The synthesized derivatives were docked with COX-2, showing promising results for anti-inflammatory applications. The study concluded that further optimization could yield more potent candidates .

GlyT1 Inhibition Analysis

Another investigation into azepane-containing compounds revealed that modifications could lead to increased potency against GlyT1. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong pharmacological potential .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Anti-inflammatoryCOX-2 inhibition
CNS penetrationGlyT1 inhibition
Analgesic effectsModulation of pain pathways

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c30-27(28-16-7-1-2-8-17-28)19-29-18-26(24-14-5-6-15-25(24)29)31-20-22-12-9-11-21-10-3-4-13-23(21)22/h3-6,9-15,18H,1-2,7-8,16-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFAXGQILWLGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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